Target Annotation: Putative mGluR2 Antagonism vs. Undefined Pharmacology of Closest Analogs
The Therapeutic Target Database annotates N-substituted pyrazole derivative 1 as an mGluR2 antagonist, attributed to Taisho Pharmaceutical [1]. This annotation is absent for the closest commercially listed analogs, including N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide and the corresponding methanesulfonamide derivative, for which no target information is publicly available . The caveat is that the TTD record corresponds to a patent-derived compound (PMID25435285-Compound-71) whose exact structure could not be independently confirmed as identical to CAS 2034341-05-2.
| Evidence Dimension | Annotated molecular target |
|---|---|
| Target Compound Data | mGluR2 antagonist (TTD annotation) |
| Comparator Or Baseline | N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: No target annotation found |
| Quantified Difference | Target hypothesis present vs. absent |
| Conditions | TTD database curation; experimental target engagement not confirmed in peer-reviewed literature |
Why This Matters
A target hypothesis—even unvalidated—provides a rational basis for compound selection in screening campaigns, whereas analogs without any annotation represent complete unknowns.
- [1] Therapeutic Target Database (TTD). Drug ID: D08JPW. Target: Metabotropic glutamate receptor 2 (mGluR2) Antagonist. View Source
